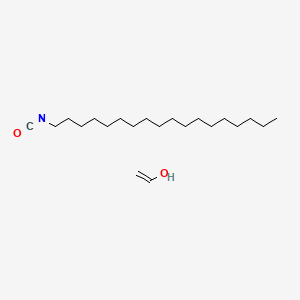
Ethenol;1-isocyanatooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenol;1-isocyanatooctadecane is a complex chemical compound with the molecular formula C21H41NO2 and a molecular weight of 339.55574 g/mol . This compound is a result of the reaction between hydrolyzed ethenol homopolymer and 1-isocyanatooctadecane. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves the reaction of hydrolyzed ethenol homopolymer with 1-isocyanatooctadecane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized reactors and precise temperature and pressure controls to optimize yield and purity .
Analyse Des Réactions Chimiques
Ethenol;1-isocyanatooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, typically involving the use of reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Applications De Recherche Scientifique
Ethenol;1-isocyanatooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of ethenol, homopolymer, hydrolyzed, reaction products with 1-isocyanatooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethenol;1-isocyanatooctadecane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other hydrolyzed ethenol homopolymers and isocyanate derivatives. the presence of the 1-isocyanatooctadecane moiety gives this compound distinct characteristics that make it suitable for specific applications .
Propriétés
Numéro CAS |
68649-17-2 |
|---|---|
Formule moléculaire |
C21H41NO2 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
ethenol;1-isocyanatooctadecane |
InChI |
InChI=1S/C19H37NO.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21;1-2-3/h2-18H2,1H3;2-3H,1H2 |
Clé InChI |
DCZDRXVYZGERTL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=C=O.C=CO |
Key on ui other cas no. |
68649-17-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















